2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C19H18ClNO3 and a molecular weight of 343.81 g/mol . This compound is an intermediate in the synthesis of m-Hydroxy Mexiletine, a metabolite of Mexiletine, which is a class Ib antiarrhythmic drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 4-chloro-2,6-dimethylphenol with 2-bromo-1-(4-chloro-2,6-dimethylphenoxy)propane in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of antiarrhythmic drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of m-Hydroxy Mexiletine, it is involved in the modulation of ion channels in cardiac cells, which helps in stabilizing the cardiac rhythm. The compound’s effects are mediated through its binding to sodium channels, thereby inhibiting abnormal electrical activity in the heart.
Comparison with Similar Compounds
Similar Compounds
Mexiletine: A class Ib antiarrhythmic drug used to treat arrhythmias.
Lidocaine: Another class Ib antiarrhythmic drug with similar mechanisms of action.
Tocainide: A structurally related compound with similar therapeutic uses.
Uniqueness
2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of the isoindole-1,3(2H)-dione moiety and the 4-chloro-2,6-dimethylphenoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable intermediate in the synthesis of therapeutic agents.
Properties
Molecular Formula |
C19H18ClNO3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[1-(4-chloro-2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18ClNO3/c1-11-8-14(20)9-12(2)17(11)24-10-13(3)21-18(22)15-6-4-5-7-16(15)19(21)23/h4-9,13H,10H2,1-3H3 |
InChI Key |
LCZMBPQHKZCZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N2C(=O)C3=CC=CC=C3C2=O)C)Cl |
Origin of Product |
United States |
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